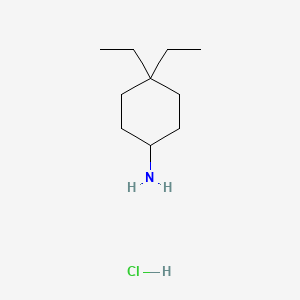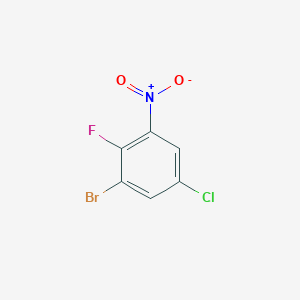
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Vue d'ensemble
Description
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is a compound with the molecular formula C6H2BrClFNO2 . It has a molecular weight of 254.44 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene could involve multiple steps including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is a meta directing group, which means that the first step needs to be the nitration .Molecular Structure Analysis
The InChI code for 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is 1S/C6H2BrClFNO2/c7-4-1-3 (8)2-5 (6 (4)9)10 (11)12/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The compound could undergo various reactions. For instance, it could participate in electrophilic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is a solid at room temperature . It has a molecular weight of 254.44 and a monoisotopic mass of 252.894135 Da .Applications De Recherche Scientifique
Anisotropic Displacement Parameters
Research by Mroz et al. (2020) focused on calculating anisotropic displacement parameters for isomorphous compounds like 1-(halomethyl)-3-nitrobenzene, which includes halogens such as chloro and bromo, similar to 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. Their findings, based on both theoretical and experimental approaches, contribute to understanding the structural dynamics of such compounds (Mroz et al., 2020).
Metabolic Studies
A study by Bray et al. (1958) investigated the metabolism of chloromononitrobenzene series compounds, including those structurally related to 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. Their research is significant for understanding the metabolic pathways and transformations of such compounds in biological systems (Bray et al., 1958).
Vibrational Spectroscopy
Reddy and Rao (1994) conducted a study involving zero-order normal coordinate analysis for vibrations in compounds similar to 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. Their research contributes to understanding the vibrational properties of such halogenated nitrobenzenes, which is crucial in fields like molecular spectroscopy and material science (Reddy & Rao, 1994).
Electrochemical Studies
Horio et al. (1996) explored the electrochemical fluorination of aromatic compounds, including halobenzenes related to 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. Their research provides insights into the chemical reactions and mechanisms involved in the electrochemical processing of such compounds (Horio et al., 1996).
Electron Paramagnetic Resonance Spectra
Mock and Grimsrud (1989) conducted a study on the electron photodetachment spectra of molecular radical anions of nitroaromatic hydrocarbons, including those with halogen substituents similar to 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. Their research contributes to the understanding of the electronic properties of such compounds, which is important in fields like materials science and electronics (Mock & Grimsrud, 1989).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLAZXFXRUYJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene | |
CAS RN |
1679357-80-2 | |
| Record name | 3-BROMO-5-CHLORO-2-FLUORONITROBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




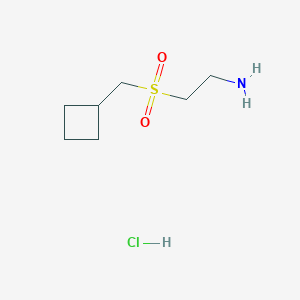
![5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-4-amine](/img/structure/B1458299.png)
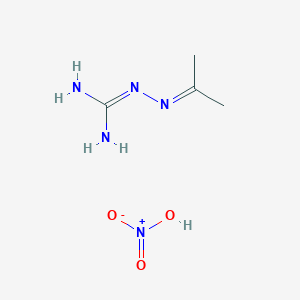
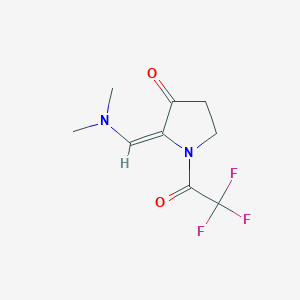
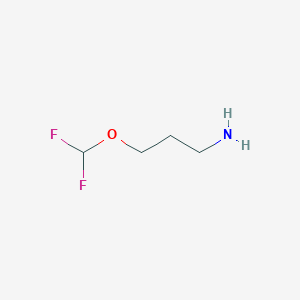
![[2-(Methylamino)pyridin-4-yl]methanol hydrochloride](/img/structure/B1458305.png)
![N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide](/img/structure/B1458306.png)

![2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1458309.png)

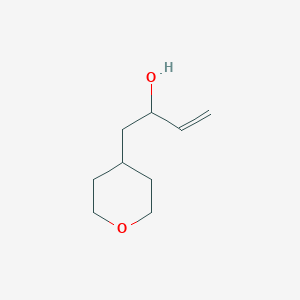
![(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid](/img/structure/B1458316.png)
